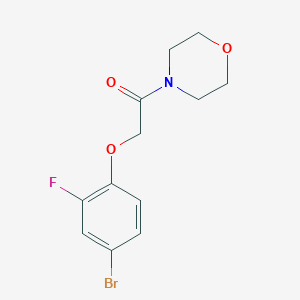

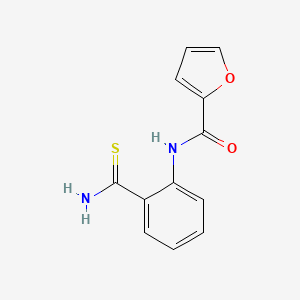

2-(4-Bromo-2-fluorophenoxy)-1-(morpholin-4-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Bromo-2-fluorophenoxy)-1-(morpholin-4-yl)ethan-1-one (BFME) is an organic compound belonging to the family of heterocyclic molecules. It is a highly versatile compound which has a wide range of applications in organic synthesis, drug design and development, and in scientific research. BFME has been studied extensively due to its unique properties and its potential applications in various fields.

Applications De Recherche Scientifique

Catalysis and Material Science Applications

- Catalytic Activity in Alcohol Oxidation : Copper(II) complexes synthesized using Schiff-base ligands derived from "2-(4-Bromo-2-fluorophenoxy)-1-(morpholin-4-yl)ethan-1-one" analogs demonstrate significant catalytic activity in alcohol oxidation reactions. These complexes, characterized by spectroscopic methods and X-ray diffraction analysis, exhibit a range of catalytic efficiencies, with certain mononuclear complexes showing the highest conversion rates. This research highlights the potential of such compounds in facilitating mild condition oxidation processes, essential for the synthesis of aldehydes from alcohols (Bhattacharjee et al., 2017).

Biological Applications

- Dual Chemosensor for Zinc and Arsenate Ions : A compound structurally related to "2-(4-Bromo-2-fluorophenoxy)-1-(morpholin-4-yl)ethan-1-one" has been identified as a dual chemosensor for Zn2+ and H2AsO4– ions, with potential applications in biological imaging. This chemosensor, synthesized by condensation reactions and characterized by various methods, exhibits fluorescence enhancement mechanisms that enable the detection of these ions with high sensitivity and selectivity. Such chemosensors could be crucial for monitoring metal ion concentrations in biological systems, offering insights into cellular processes and environmental contamination (Maity et al., 2021).

Pharmacological Implications

- DNA-PK Inhibitors for Cancer Treatment : Research on compounds with a similar structural motif to "2-(4-Bromo-2-fluorophenoxy)-1-(morpholin-4-yl)ethan-1-one" has led to the discovery of a new class of protein kinase inhibitors targeting DNA-PK, a key enzyme in the DNA repair pathway. These inhibitors, including 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, show potential as drug candidates for cancer therapy. By inhibiting DNA-PK, these compounds impair the repair of DNA double-strand breaks, enhancing the cytotoxicity of treatments that induce such breaks and offering a novel approach to cancer treatment (Kashishian et al., 2003).

Propriétés

IUPAC Name |

2-(4-bromo-2-fluorophenoxy)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrFNO3/c13-9-1-2-11(10(14)7-9)18-8-12(16)15-3-5-17-6-4-15/h1-2,7H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXOOLSNFXBXBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-2-fluorophenoxy)-1-(morpholin-4-yl)ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

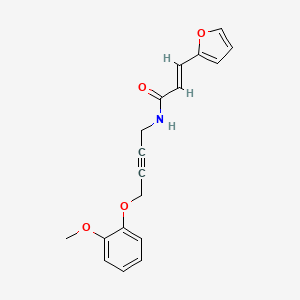

![3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2917084.png)

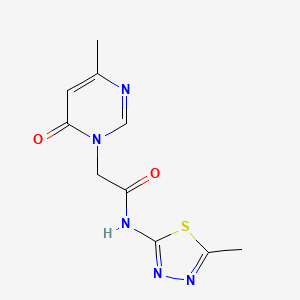

![2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2917087.png)

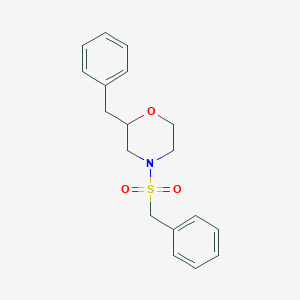

![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2917090.png)

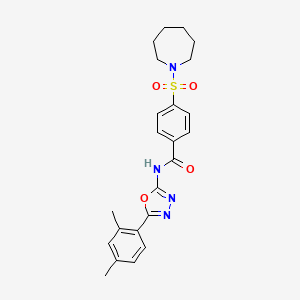

![1-(Cyclopropylmethyl)-2-[(4-phenylphenoxy)methyl]aziridine](/img/structure/B2917097.png)

![4-({[N-(4-fluorophenyl)carbamoyl]methylthio}methyl)benzoic acid](/img/structure/B2917098.png)

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2917099.png)